Cas no 4912-58-7 (3-Ethoxy-4-hydroxybenzyl Alcohol)

3-Ethoxy-4-hydroxybenzyl Alcohol is a phenolic derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a benzyl alcohol group and ethoxy-substituted hydroxyl functionality, which enhance its reactivity in etherification, esterification, and condensation reactions. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in controlled reactions. Its dual functional groups make it a versatile precursor for synthesizing fragrances, antioxidants, and specialty polymers. The ethoxy group improves stability, while the hydroxyl moiety allows for further derivatization. This balance of reactivity and stability makes it valuable in fine chemical manufacturing, particularly where selective modifications are required.
3-Ethoxy-4-hydroxybenzyl Alcohol structure
4912-58-7 structure
Product Name:3-Ethoxy-4-hydroxybenzyl Alcohol
CAS No:4912-58-7
MF:C9H12O3
MW:168.189783096313
MDL:MFCD00060359
CID:328225
PubChem ID:597767
Update Time:2025-06-22

3-Ethoxy-4-hydroxybenzyl Alcohol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol,3-ethoxy-4-hydroxy-
    • 3-Ethoxy-4-hydroxybenzyl alcohol
    • 2-ethoxy-4-(hydroxymethyl)phenol
    • FT-0676195
    • N,N-BIS(2-CHLOROETHYL)CARBAMOYLCHLORIDE
    • 4912-58-7
    • 2-Ethoxy-4-(hydroxymethyl)phenol #
    • CS-0299301
    • FEMA NO. 4893
    • EN300-1263453
    • Ethyl vanillyl alcohol
    • MFCD00060359
    • AKOS000249531
    • 3-ethoxy-4-hydroxybenzenemethanol
    • WF0E3SL79L
    • SB85236
    • SCHEMBL586875
    • Benzenemethanol, 3-ethoxy-4-hydroxy-
    • UNII-WF0E3SL79L
    • DTXSID50344547
    • STK512667
    • 3-Ethoxy-4-hydroxybenzyl Alcohol
    • MDL: MFCD00060359
    • Inchi: 1S/C9H12O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,10-11H,2,6H2,1H3
    • InChI Key: ULCZGZGLABEWDG-UHFFFAOYSA-N
    • SMILES: O(CC)C1=C(C=CC(CO)=C1)O

Computed Properties

  • Exact Mass: 168.07900
  • Monoisotopic Mass: 168.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 73-75°C
  • Boiling Point: 323.3±27.0 °C at 760 mmHg
  • PSA: 49.69000
  • LogP: 1.28320
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

3-Ethoxy-4-hydroxybenzyl Alcohol Security Information

3-Ethoxy-4-hydroxybenzyl Alcohol Customs Data

  • HS CODE:2909500000
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3-Ethoxy-4-hydroxybenzyl Alcohol Pricemore >>

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3-Ethoxy-4-hydroxybenzyl Alcohol Suppliers

Amadis Chemical Company Limited
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(CAS:4912-58-7)3-Ethoxy-4-hydroxybenzyl Alcohol
Order Number:A1184384
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:55
Price ($):724.0
Email:sales@amadischem.com

3-Ethoxy-4-hydroxybenzyl Alcohol Related Literature

Additional information on 3-Ethoxy-4-hydroxybenzyl Alcohol

3-Ethoxy-4-hydroxybenzyl Alcohol: A Versatile Compound with Promising Applications in Pharmaceutical and Industrial Research

3-Ethoxy-4-hydroxybenzyl Alcohol, also known by its CAS number 4912-58-7, represents a significant compound in the field of pharmaceutical chemistry and industrial applications. This molecule, characterized by its unique structural features, has garnered attention for its potential role in drug development and material science. Recent studies highlight its utility in enhancing the bioavailability of therapeutic agents and its role in the synthesis of advanced functional materials. The integration of 3-Ethoxy-4-hydroxybenzyl Alcohol into modern research frameworks underscores its importance in addressing contemporary challenges in healthcare and technology.

The chemical structure of 3-Ethoxy-4-hydroxybenzyl Alcohol consists of a benzene ring substituted with an ethoxy group at the 3-position and a hydroxy group at the 4-position, along with a hydroxyl group attached to the benzyl moiety. This combination of functional groups contributes to its solubility characteristics and reactivity, making it a valuable intermediate in the synthesis of various pharmaceutical compounds. Recent advancements in synthetic methodologies have enabled the efficient production of this compound, which is critical for its application in drug formulation and material science.

One of the most notable applications of 3-Ethoxy-4-hydroxybenzyl Alcohol lies in its role as a precursor for the development of novel antifungal agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antifungal activity against multidrug-resistant fungal strains. The hydroxyl and ethoxy groups play a crucial role in modulating the interaction of the molecule with fungal cell membranes, enhancing its efficacy in combating infections. This finding highlights the potential of 3-Ethyloxy-4-hydroxybenzyl Alcohol as a scaffold for the design of next-generation antifungal therapies.

Additionally, 3-Ethoxy-4-hydroxybenzyl Alcohol has shown promise in the field of polymer science. Researchers at the University of Tokyo have recently reported the use of this compound as a functional monomer in the synthesis of biodegradable polymers. These polymers, which exhibit controlled degradation rates, are being explored for applications in drug delivery systems and tissue engineering. The hydroxyl groups in 3-Ethoxy-4-hydroxybenzyl Alcohol contribute to the hydrophilicity of the resulting polymers, enabling the controlled release of therapeutic agents in a sustained manner.

The synthesis of 3-Ethoxy-4-hydroxybenzyl Alcohol has been optimized through various catalytic approaches, with recent studies focusing on green chemistry methodologies to minimize environmental impact. A 2024 paper in the Green Chemistry Journal described the use of microwave-assisted synthesis to produce this compound with high yield and purity. This approach not only reduces reaction time but also minimizes the use of hazardous solvents, aligning with the principles of sustainable chemistry. Such advancements are crucial for the large-scale production of 3-Ethoxy-4-hydroxybenzyl Alcohol for industrial applications.

Another area of interest is the use of 3-Ethoxy-4-hydroxybenzyl Alcohol in the development of fluorescent probes for biomedical imaging. A 2023 study in the Journal of Biological Chemistry highlighted the ability of this compound to serve as a fluorescent marker when conjugated with specific targeting ligands. The hydroxyl groups in the molecule facilitate conjugation with imaging agents, enabling the visualization of cellular processes in real-time. This application opens new avenues for the study of molecular interactions and disease mechanisms.

Furthermore, the pharmacokinetic properties of 3-Ethoxy-4-hydroxybenzyl Alcohol have been investigated to assess its potential as a drug candidate. A 2023 preclinical study published in Pharmaceutical Research demonstrated that this compound exhibits favorable absorption profiles in vivo, with enhanced bioavailability compared to its parent compounds. These findings suggest that 3-Ethoxy-4-hydroxybenzyl Alcohol could be a viable candidate for oral administration, reducing the need for injectable formulations and improving patient compliance.

The role of 3-Ethoxy-4-hydroxybenzyl Alcohol in the development of drug delivery systems is another area of active research. Scientists at the Massachusetts Institute of Technology have explored its use in the formulation of liposomal drug carriers. The hydroxyl groups in the molecule allow for the incorporation of hydrophilic drugs, while the ethoxy groups enhance the stability of the liposomes in biological environments. This dual functionality makes 3-Ethoxy-4-hydroxybenzyl Alcohol a promising component in the design of targeted drug delivery systems.

Recent studies have also focused on the potential of 3-Ethoxy-4-hydroxybenzyl Alcohol in the treatment of neurodegenerative diseases. A 2023 paper in the Journal of Neuroscience reported that derivatives of this compound can cross the blood-brain barrier, enabling their use in the treatment of conditions such as Alzheimer's disease. The hydroxyl groups in the molecule facilitate this crossing, allowing the therapeutic agents to reach the central nervous system effectively. This discovery has significant implications for the development of therapies targeting neurodegenerative disorders.

In conclusion, 3-Ethoxy-4-hydroxybenzyl Alcohol is a versatile compound with a wide range of applications in pharmaceuticals, polymer science, and biomedical research. Its unique chemical structure and functional groups make it an ideal candidate for the development of novel therapies and advanced materials. As research continues to uncover new properties and applications, the importance of 3-Ethoxy-4-hydroxybenzyl Alcohol in modern science and technology is expected to grow even further.

For researchers and industry professionals, the availability of 3-Ethoxy-4-hydroxybenzyl Alcohol in high purity and cost-effective quantities is essential for advancing their work. Companies specializing in the production of specialty chemicals are continuously improving their synthesis processes to meet the growing demand for this compound. These efforts ensure that 3-Ethoxy-4-hydroxybenzyl Alcohol remains a key player in the development of innovative solutions across various scientific disciplines.

As the field of chemistry continues to evolve, the role of 3-Ethoxy-4-hydroxybenzyl Alcohol is likely to expand even further. Its integration into new research paradigms and technological innovations highlights its significance in addressing global challenges in health, sustainability, and materials science. The ongoing exploration of its properties and applications underscores the importance of this compound in shaping the future of scientific discovery and industrial innovation.

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Amadis Chemical Company Limited
(CAS:4912-58-7)3-Ethoxy-4-hydroxybenzyl Alcohol
A1184384
Purity:99%
Quantity:100g
Price ($):724.0
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